METHYL 5-[(2-ETHOXY-4-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOXY)METHYL]-2-FUROATE
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Overview
Description
METHYL 5-[(2-ETHOXY-4-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOXY)METHYL]-2-FUROATE is a complex organic compound that features a furoate ester, a phenoxy group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[(2-ETHOXY-4-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOXY)METHYL]-2-FUROATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the triazole derivative reacts with a halogenated phenol.
Esterification: The final step involves the esterification of the furoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the triazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The triazole ring can interact with enzymes, making it a potential inhibitor.
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its unique structure.
Medicine
Drug Development: It can be explored as a lead compound for the development of new pharmaceuticals.
Diagnostics: The compound can be used in the development of diagnostic agents.
Industry
Materials Science: It can be used in the synthesis of polymers and other advanced materials.
Agriculture: The compound may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of METHYL 5-[(2-ETHOXY-4-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOXY)METHYL]-2-FUROATE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The phenoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 5-[(2-ETHOXY-4-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOXY)METHYL]-2-FUROATE
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring, phenoxy group, and furoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
methyl 5-[[2-ethoxy-4-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-4-26-17-9-13(10-20-23-12(2)21-22-19(23)29)5-7-15(17)27-11-14-6-8-16(28-14)18(24)25-3/h5-10H,4,11H2,1-3H3,(H,22,29)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLROKZDDFCFMD-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C)OCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C)OCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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